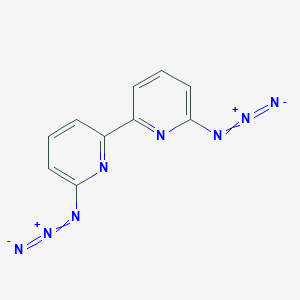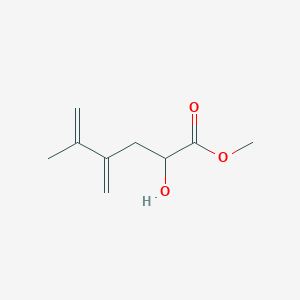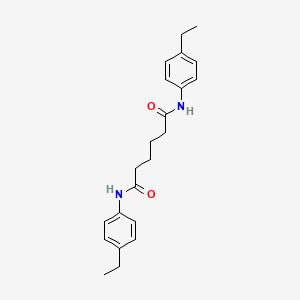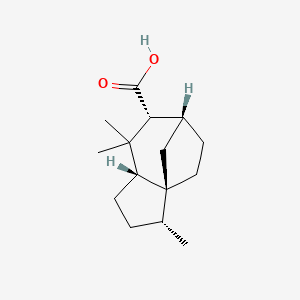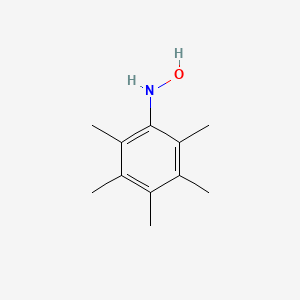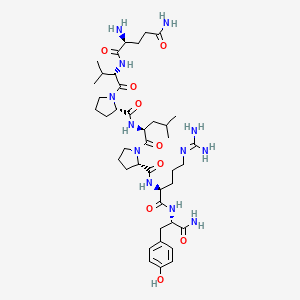![molecular formula C12H15NO3S B14261953 2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]- CAS No. 153856-53-2](/img/structure/B14261953.png)
2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]- is a compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams that are widely used in medicinal chemistry due to their versatile biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]- typically involves the construction of the pyrrolidinone ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidinone rings. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of pyrrolidinone derivatives often involves large-scale reactions using tubular reactors packed with solid catalysts. For example, the production of 2-Pyrrolidinone involves treating aqueous gamma-butyrolactone with ammonia at high temperatures and pressures over solid magnesium silicate catalysts .
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .
Aplicaciones Científicas De Investigación
2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its versatile biological activities.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-Pyrrolidinone, 1-methyl-: This compound has a similar structure but with a methyl group at a different position.
N-Methyl-2-pyrrolidinone: Another similar compound with a methyl group attached to the nitrogen atom.
Uniqueness
2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]- is unique due to the presence of the sulfonyl group attached to the phenyl ring.
Propiedades
Número CAS |
153856-53-2 |
|---|---|
Fórmula molecular |
C12H15NO3S |
Peso molecular |
253.32 g/mol |
Nombre IUPAC |
3-methyl-1-(4-methylphenyl)sulfonylpyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO3S/c1-9-3-5-11(6-4-9)17(15,16)13-8-7-10(2)12(13)14/h3-6,10H,7-8H2,1-2H3 |
Clave InChI |
XMJCFVXSHQNTKZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(C1=O)S(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



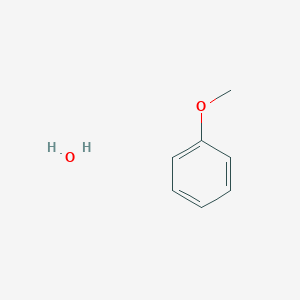
diphenyl-lambda~5~-phosphane](/img/structure/B14261882.png)


![3-[(Butan-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14261899.png)

